molecular formula C18H17Cl2NO4 B5526955 methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate

Cat. No. B5526955
M. Wt: 382.2 g/mol
InChI Key: PKIQZFCTUFXIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0534634 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical and Large-Scale Synthesis

Markus Bänziger and colleagues (2000) discussed the efficient synthesis of a structurally related compound, showcasing its importance as an intermediate for pharmaceutically active compounds. This study highlights a method feasible for large-scale manufacturing, starting from affordable and available materials, showcasing the compound's significance in pharmaceutical development (Bänziger et al., 2000).

Antimalarial Activity

Research by K. Görlitzer et al. (2006) examined derivatives for antimalarial activity, showing the potential of structurally related quinoline derivatives in combating malaria. This work demonstrates the compound's relevance in developing treatments against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

Antituberculosis Agents

Andrés Jaso and associates (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, including compounds with structural similarities, for antituberculosis activity. Their findings underscore the importance of substituents on the quinoxaline nucleus and the carboxylate group for antimycobacterial efficacy (Jaso et al., 2005).

Cocrystals of Diastereoisomers

A study by A. Linden et al. (2006) on the cocrystallization of diastereoisomers of related 1,4-dihydropyridine derivatives provides insights into the structural aspects and potential modulatory properties of calcium channels. This research contributes to understanding the molecular arrangements and interactions within crystals of similar compounds (Linden et al., 2006).

Mechanism of Action

As a calcium channel blocker, this compound likely works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to a relaxation of these cells and a reduction in peripheral vascular resistance . This results in a lowering of blood pressure.

properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-8-6-12-15(17(23)14(8)18(24)25-2)10(7-13(22)21-12)9-4-3-5-11(19)16(9)20/h3-5,8,10,14H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQZFCTUFXIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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